(9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate
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Overview
Description
The compound (9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate is a complex organic molecule characterized by its unique structure, which includes multiple functional groups such as hydroxyl, methylidene, and oxo groups
Scientific Research Applications
(9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Eupalinolide K, a sesquiterpene lactones compound isolated from Eupatorium lindleyanum, is identified as a STAT3 inhibitor . STAT3, or Signal Transducer and Activator of Transcription 3, is a transcription factor that plays crucial roles in many cellular processes such as cell growth and apoptosis. Inhibition of STAT3 is often associated with anti-cancer effects .
Mode of Action
Eupalinolide K interacts with its target, STAT3, by acting as a Michael reaction acceptor (MRA) . The Michael reaction is a type of chemical reaction where an electron-rich compound donates an electron pair to an electron-deficient compound. This interaction leads to changes in the STAT3 protein, inhibiting its function .
Biochemical Pathways
It is known that the inhibition of stat3 can affect various downstream effects, including the regulation of gene expression involved in cell growth and apoptosis
Pharmacokinetics
It is known that eupalinolide a and b, two other compounds from the same plant, are rapidly hydrolyzed by carboxylesterase and metabolized by multiple cytochrome p450s, among which cyp3a4 plays a particularly important role
Result of Action
Eupalinolide K’s inhibition of STAT3 results in molecular and cellular effects that are typically associated with anti-cancer activity. These effects include the inhibition of cell proliferation and migration . .
Future Directions
Biochemical Analysis
Biochemical Properties
Eupalinolide K interacts with various biomolecules, primarily enzymes and proteins. It has been identified as a Michael reaction acceptor (MRA) . The Michael reaction is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, which is a key step in many biochemical reactions. This suggests that Eupalinolide K may participate in a variety of biochemical reactions by acting as a substrate for enzymes that catalyze Michael reactions.
Cellular Effects
Eupalinolide K has been shown to have significant effects on cellular processes. As a STAT3 inhibitor, it can influence cell function by modulating cell signaling pathways . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis. By inhibiting STAT3, Eupalinolide K can potentially regulate gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Eupalinolide K involves its interaction with the STAT3 protein. As a STAT3 inhibitor, Eupalinolide K can bind to the STAT3 protein and prevent its activation . This can lead to changes in gene expression, as STAT3 is a transcription factor that regulates the expression of various genes involved in cell growth, apoptosis, and other cellular processes.
Metabolic Pathways
Eupalinolide A and B, two isomers related to Eupalinolide K, are known to be metabolized mainly by carboxylesterase-mediated hydrolysis, as compared with cytochrome P450-mediated oxidation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Formation of the cyclodeca[b]furan ring: This step involves cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct formation of the ring structure.
Introduction of functional groups: Hydroxyl, methylidene, and oxo groups are introduced through various organic reactions such as oxidation, reduction, and substitution reactions.
Esterification: The final step involves the esterification of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The methylidene group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the oxo group may yield alcohols.
Comparison with Similar Compounds
(9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate: can be compared with other similar compounds, such as:
Cyclodeca[b]furan derivatives: Compounds with similar ring structures but different functional groups.
Hydroxy and oxo compounds: Molecules with hydroxyl and oxo groups that exhibit similar reactivity.
Ester compounds: Esters with similar esterification patterns but different core structures.
These comparisons highlight the uniqueness of This compound
Properties
IUPAC Name |
(9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-11-5-6-15(22)13(3)10-17-18(14(4)20(24)26-17)16(9-11)25-19(23)12(2)7-8-21/h5,7,10,15-18,21-22H,4,6,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APOGLVUGPAVNAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)C)C(=C)C(=O)O2)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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